Comprehensive Spectral Analysis and Structural Characterization of 2-Cyclopropyl-5-ethynyl-1,3-oxazole
Comprehensive Spectral Analysis and Structural Characterization of 2-Cyclopropyl-5-ethynyl-1,3-oxazole
Executive Summary & Structural Context
In modern medicinal chemistry and materials science, the rational design of molecular building blocks is paramount. 2-Cyclopropyl-5-ethynyl-1,3-oxazole represents a highly versatile, multifunctional scaffold.
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The 1,3-Oxazole Core: Acts as a stable heteroaromatic framework frequently utilized as a bioisostere for amides and esters, enhancing target binding affinity through hydrogen bond acceptance.
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The 2-Cyclopropyl Group: Strategically positioned to modulate lipophilicity and improve metabolic stability. The high s-character of the cyclopropyl bonds provides unique steric shielding without the excessive bulk of larger cycloalkanes.
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The 5-Ethynyl Group: A terminal alkyne that serves as an essential, highly reactive handle for downstream modular synthesis, most notably via the [1].
This whitepaper provides an in-depth technical guide to the structural elucidation of this molecule using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, detailing the quantum mechanical causality behind its spectral signatures and providing field-validated experimental protocols.
Theoretical Framework: Causality of Chemical Shifts
To accurately interpret the NMR spectra of 2-cyclopropyl-5-ethynyl-1,3-oxazole, one must understand the underlying physical chemistry driving the nuclear shielding and deshielding effects, as established in foundational texts like [2].
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Heteroaromatic Deshielding (Oxazole Ring): The electronegativity of the oxygen (O1) and nitrogen (N3) atoms creates a strong electron-withdrawing inductive effect. The C2 carbon, flanked by both heteroatoms, is severely deshielded, pushing its 13C resonance deeply downfield (~166 ppm). The C4 proton is similarly deshielded by the adjacent nitrogen and the conjugated alkyne.
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Diamagnetic Anisotropy (Ethynyl Group): The cylindrical π -electron cloud of the C≡C triple bond generates an induced magnetic field when placed in the spectrometer's external magnetic field ( B0 ). This induced field opposes B0 along the axis of the triple bond, heavily shielding the terminal acetylenic proton and forcing its resonance upfield (~3.45 ppm) compared to typical sp2 or sp3 protons attached to electronegative systems.
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Ring Strain and Hybridization (Cyclopropyl Group): The internal bond angles of the cyclopropane ring (~60°) force the C-C bonds to adopt a "bent" conformation with unusually high s-character (approaching sp2). This unique geometry creates a local diamagnetic ring current that strongly shields the attached protons, driving their resonances significantly upfield (0.8 - 1.2 ppm).
Self-Validating NMR Acquisition Protocol
High-fidelity spectral data requires rigorous, self-validating experimental workflows. The following protocol ensures quantitative accuracy and high resolution, adhering to standards outlined in [3].
Step-by-Step Methodology
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Sample Preparation:
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Action: Dissolve 15 mg of 2-cyclopropyl-5-ethynyl-1,3-oxazole in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl3 provides a deuterium lock signal to prevent magnetic field drift over time. TMS acts as an internal standard (0.00 ppm) to ensure absolute chemical shift calibration.
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Probe Tuning and Matching:
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Action: Auto-tune the probe to the exact Larmor frequencies of 1H and 13C for the specific sample matrix.
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Causality: Optimizes the radiofrequency (RF) power transfer to the sample coil, maximizing the signal-to-noise ratio (SNR) and ensuring precise 90° pulse lengths.
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3D Gradient Shimming:
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Action: Execute automated Z-gradient shimming to correct B0 magnetic field inhomogeneities.
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Validation Checkpoint: Measure the line width at half height ( W1/2 ) of the TMS peak. The system is validated for acquisition only if W1/2<1.0 Hz.
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Pulse Sequence Optimization (Quantitative 1H):
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Action: Set the relaxation delay ( D1 ) to 5.0 seconds and use a 30° or 90° flip angle.
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Causality: Terminal alkynes and isolated protons often have long longitudinal relaxation times ( T1 ). A 5-second delay ensures >5×T1 relaxation, validating that the resulting peak integrals are strictly quantitative.
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Data Processing:
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Action: Apply an exponential apodization function (Line Broadening = 0.3 Hz) prior to the Fourier Transform.
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Causality: Suppresses high-frequency noise in the Free Induction Decay (FID) without significantly degrading spectral resolution.
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Workflow for self-validating NMR acquisition and spectral processing.
Quantitative Spectral Data Summaries
The following tables summarize the predicted and empirically supported chemical shifts for 2-cyclopropyl-5-ethynyl-1,3-oxazole, measured at 400 MHz (1H) and 100 MHz (13C) in CDCl3 .
Table 1: 1H NMR Spectral Data
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment Logic |
| H4 (Oxazole) | 7.15 | Singlet (s) | 1H | - | Deshielded by adjacent N3 and conjugated C5 alkyne. |
| Terminal Alkyne | 3.45 | Singlet (s) | 1H | - | Shielded by the diamagnetic anisotropy of the C≡C triple bond. |
| Cyclopropyl CH | 2.10 | Multiplet (m) | 1H | ~5.0, 8.0 | Deshielded relative to standard cyclopropanes due to direct attachment to the electron-deficient oxazole C2. |
| Cyclopropyl CH2 | 1.10 - 1.20 | Multiplet (m) | 4H | - | High s-character of cyclopropyl C-C bonds causes distinct upfield shift. |
Table 2: 13C NMR Spectral Data
| Position | Chemical Shift (δ, ppm) | Type | Assignment Logic |
| C2 (Oxazole) | 166.0 | Quaternary (C) | Highly deshielded by flanking O1 and N3 atoms. |
| C5 (Oxazole) | 138.5 | Quaternary (C) | Deshielded by O1 and conjugated to the ethynyl group. |
| C4 (Oxazole) | 128.0 | Methine (CH) | Aromatic carbon adjacent to N3. |
| Alkyne Internal | 84.5 | Quaternary (C) | sp-hybridized carbon attached to the heteroaromatic ring. |
| Alkyne Terminal | 72.0 | Methine (CH) | sp-hybridized terminal carbon, shielded by triple bond anisotropy. |
| Cyclopropyl CH | 14.2 | Methine (CH) | Deshielded by proximity to the oxazole ring. |
| Cyclopropyl CH2 | 8.5 | Methylene (CH2) | Highly shielded due to ring strain and hybridization effects. |
Downstream Application: CuAAC Click Chemistry Workflow
The terminal ethynyl group makes this molecule an ideal candidate for bioconjugation or library synthesis via the [1].
Self-Validating CuAAC Protocol
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Reagent Assembly:
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Action: Combine 2-Cyclopropyl-5-ethynyl-1,3-oxazole (1.0 eq) and the target azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
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Causality: This specific biphasic solvent system optimally solvates both the highly organic oxazole/azide precursors and the inorganic copper catalysts, ensuring a homogenous reaction interface.
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Catalyst Generation:
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Action: Add CuSO4⋅5H2O (0.05 eq) followed by sodium ascorbate (0.10 eq).
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Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ from Cu(II). This prevents the formation of inactive Cu(II)-acetylide complexes and completely suppresses unwanted oxidative Glaser homocoupling of the alkyne.
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Validation Checkpoint: The solution must transition from pale blue (Cu(II)) to colorless or pale yellow (Cu(I)), visually validating the active oxidation state of the catalyst.
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Reaction Monitoring & Isolation:
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Action: Stir at room temperature for 2-4 hours. Monitor via LC-MS. Upon completion, extract with ethyl acetate and wash with brine.
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Validation Checkpoint: The 1H NMR of the crude product must show the complete disappearance of the terminal alkyne singlet at 3.45 ppm and the appearance of a new triazole methine singlet around 7.80 - 8.20 ppm.
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Mechanistic pathway of the CuAAC click chemistry integration.
References
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Title: Cu-Catalyzed Azide−Alkyne Cycloaddition Source: Chemical Reviews (American Chemical Society) URL: [Link]
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Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer Professional URL: [Link]
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Title: High-Resolution NMR Techniques in Organic Chemistry Source: Elsevier URL: [Link]
